4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol
Description
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-chloro-2-[(3-methylbutylamino)methyl]phenol |
InChI |
InChI=1S/C12H18ClNO/c1-9(2)5-6-14-8-10-7-11(13)3-4-12(10)15/h3-4,7,9,14-15H,5-6,8H2,1-2H3 |
InChI Key |
ULIJAJQESLRUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogues differ primarily in substituents on the amino-methyl group or aromatic ring. Key examples include:
Key Observations:
- Lipophilicity : The target compound’s 3-methylbutyl group likely increases lipophilicity compared to aryl-substituted analogues (e.g., 2-chlorophenyl or 3-chloro-4-fluorophenyl derivatives). This aligns with HPLC-derived log k trends for carbamate analogues, where alkyl chains enhance retention times .
Biological Activity
4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H18ClN
- Molecular Weight : 239.75 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that derivatives of phenolic compounds exhibit promising anticancer properties. Specifically, analogs of this compound have been evaluated for their anti-proliferative effects against various cancer cell lines.
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and MCF-10A (normal breast).
- Findings :
| Compound | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| 4-Chloro Derivative A | 1.52 | 5.5 |
| 4-Chloro Derivative B | 3.10 | 10.2 |
| 4-Chloro Derivative C | 6.31 | 17.5 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties, particularly against pathogenic bacteria.
- Bacterial Strains Tested : Staphylococcus aureus and Klebsiella pneumoniae.
- Results :
| Bacterial Strain | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 80.69 |
| Klebsiella pneumoniae | Moderate |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown potential as an anti-inflammatory agent.
- Mechanism of Action : The compound may inhibit the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophages.
- IC50 Values : Compounds derived from similar structures reported IC50 values ranging from 8.6 to 15 μM for NO production inhibition .
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Research on Antimicrobial Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
